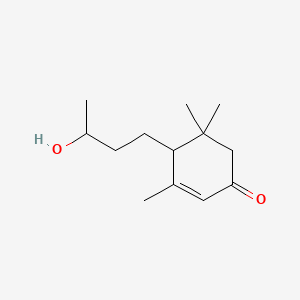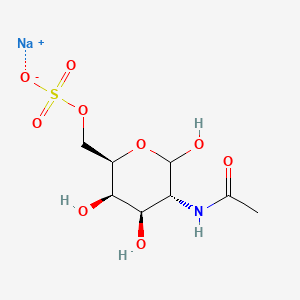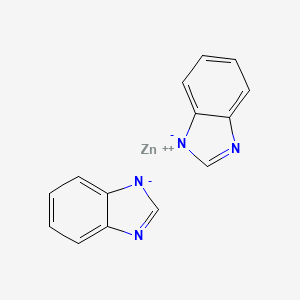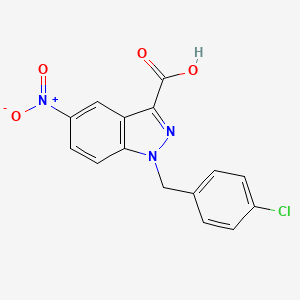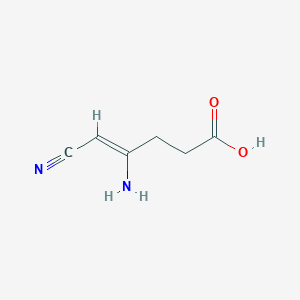
6-Iodo-3-(2-pyridyl)-3,4-dihydro-5-oxa-1,2a-diazaacenaphthylen-2(1H)-one
货号:
B13727470
分子量:
379.15 g/mol
InChI 键:
ZRBKXNRTHMJBFY-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MFCD32173560” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and
属性
分子式 |
C14H10IN3O2 |
|---|---|
分子量 |
379.15 g/mol |
IUPAC 名称 |
7-iodo-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C14H10IN3O2/c15-8-4-5-10-12-13(8)20-7-11(18(12)14(19)17-10)9-3-1-2-6-16-9/h1-6,11H,7H2,(H,17,19) |
InChI 键 |
ZRBKXNRTHMJBFY-UHFFFAOYSA-N |
规范 SMILES |
C1C(N2C3=C(C=CC(=C3O1)I)NC2=O)C4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
8-bromo-6-chloroquinazolin-2(1H)-one
Cat. No.: B13727389
CAS No.:
Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoro...
Cat. No.: B13727395
CAS No.:
Tetra(4'-vinylphenyl)porphyrin
Cat. No.: B13727400
CAS No.:
1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butyl...
Cat. No.: B13727412
CAS No.:


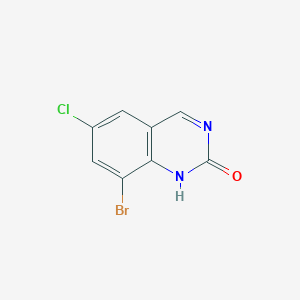
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
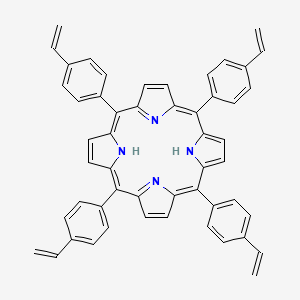
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)

![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
![((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B13727422.png)
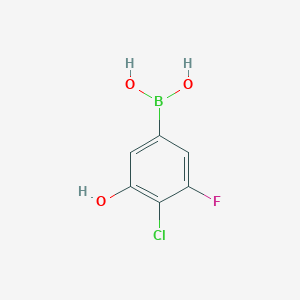
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
